lithium(1+) 1-nitrosopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1-nitrosopiperidine-3-carboxylate is a chemical compound with the molecular formula C6H11LiN2O3. It is a lithium salt of 1-nitrosopiperidine-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-nitrosopiperidine-3-carboxylate typically involves the reaction of 1-nitrosopiperidine-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 1-nitrosopiperidine-3-carboxylic acid in an appropriate solvent, such as ethanol or methanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-nitrosopiperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Nitro derivatives of piperidine.
Reduction: Amine derivatives of piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Lithium(1+) 1-nitrosopiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 1-nitrosopiperidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitroso group can interact with various enzymes and receptors, leading to changes in cellular signaling and function. The lithium ion can also modulate the activity of certain enzymes and ion channels, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
1-nitrosopiperidine: A related compound with similar chemical properties.
Uniqueness
Lithium(1+) 1-nitrosopiperidine-3-carboxylate is unique due to the presence of both a lithium ion and a nitroso group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2639460-50-5 |
---|---|
Molecular Formula |
C6H9LiN2O3 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.